Carbidopa Ethyl Ester is a chemical compound recognized for its significant role in the treatment of Parkinson's disease. It functions as a precursor to Carbidopa, which is commonly used in combination with Levodopa to enhance therapeutic efficacy. The compound has the molecular formula and a molecular weight of 254.28 g/mol. Carbidopa Ethyl Ester primarily acts as a dopa-decarboxylase inhibitor, preventing the peripheral conversion of Levodopa to dopamine, thereby increasing the availability of Levodopa for central nervous system absorption and minimizing side effects associated with Levodopa administration .
Carbidopa Ethyl Ester is synthesized from methyldopa esters through various chemical reactions. It is primarily utilized in the pharmaceutical industry, particularly for the production of Carbidopa and related formulations . Its synthesis and applications are supported by extensive research in medicinal chemistry and pharmacology.
The synthesis of Carbidopa Ethyl Ester can be achieved through several methods, with one prominent approach involving the reaction of oxaziridine with methyldopa ester to form methyldopa imido ester. This intermediate is then hydrolyzed to yield Carbidopa .
The most efficient method involves using oxaziridine in a dichloromethane solution, where it reacts with methyldopa ester under controlled conditions (25 °C) to produce methyldopa imino ester, followed by hydrolysis to obtain Carbidopa.
Carbidopa Ethyl Ester features a complex molecular structure characterized by its functional groups, including an ethyl ester moiety attached to an amino acid backbone. The structural representation can be depicted as follows:
Carbidopa Ethyl Ester undergoes various chemical reactions essential for its conversion into active pharmaceutical ingredients. Key types of reactions include:
These reactions are critical for synthesizing derivatives and enhancing the pharmacological properties of the compound.
Carbidopa Ethyl Ester acts primarily by inhibiting the enzyme aromatic amino acid decarboxylase, which is responsible for converting Levodopa into dopamine outside the central nervous system. This inhibition allows more Levodopa to reach the brain, where it can be converted into dopamine, thus alleviating symptoms of Parkinson's disease.
The compound's mechanism involves:
Carbidopa Ethyl Ester has several scientific applications:
Carbidopa Ethyl Ester is a synthetic prodrug derivative of carbidopa, designed to enhance the pharmacokinetic properties of its parent compound. Chemically designated as Ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoate, it features:
Structural Comparison with Carbidopa:
Property | Carbidopa | Carbidopa Ethyl Ester |
---|---|---|
Molecular Formula | C₁₀H₁₄N₂O₄ | C₁₂H₁₈N₂O₄ |
Molecular Weight (g/mol) | 226.23 | 254.28 |
Key Functional Group | –COOH (carboxylate) | –COOCH₂CH₃ (ethyl ester) |
Calculated logP* | ~-1.0 (hydrophilic) | ~0.5 (moderate lipophilicity) |
*Estimated from structural analogs [2] [6].
The ester bond serves as the primary hydrolysis site, cleaved by esterases in systemic circulation to liberate active carbidopa. This modification significantly alters the compound’s solubility profile, reducing polarity by masking the ionizable carboxyl group [5] [9].
Carbidopa Ethyl Ester emerged from efforts to overcome limitations of levodopa (LD)/carbidopa therapy, established as the "gold standard" for Parkinson’s disease (PD) since the 1970s [1] [4]. Key historical milestones include:
Carbidopa Ethyl Ester was synthesized as part of a broader ester prodrug strategy targeting:
Table: Evolution of Parkinson’s Therapeutics Relevant to Carbidopa Prodrugs
Year | Development | Significance |
---|---|---|
1967 | High-dose oral levodopa (Cotzias) | First effective PD therapy; induced motor fluctuations |
1975 | Carbidopa/levodopa tablets | Reduced peripheral LD metabolism; lowered dosing needs |
1980s | Ester-based LD prodrugs (e.g., etilevodopa) | Improved solubility but limited clinical impact |
2000s | Carbidopa analog synthesis (e.g., ethyl ester) | Focus on enhancing carbidopa bioavailability for optimized LD delivery |
Carbidopa Ethyl Ester is classified as a carrier-linked prodrug, where the ethyl ester moiety acts as a transient lipophilic carrier. Its activation relies on enzymatic hydrolysis by carboxylesterases in plasma and tissues, releasing active carbidopa [5] [9].
Advantages over Native Carbidopa:
Comparative Analysis with Other Prodrug Strategies:
Prodrug Type | Example | Relative Lipophilicity | Stability | Activation Site |
---|---|---|---|---|
Ester (Carbidopa Ethyl Ester) | This compound | High | Moderate (esterase-sensitive) | Systemic circulation |
Amide | LD-amide derivatives | High | High | Intracellular |
Peptide-transport | LD-sugar conjugates | Variable | High | BBB endothelium |
Cyclic prodrug | LD-lactams | Moderate | Low | CNS enzymes |
Data synthesized from prodrug research in PD [2] [5] [7].
Unlike amide or peptide-based prodrugs, Carbidopa Ethyl Ester offers predictable hydrolysis kinetics due to ubiquitous esterase activity, reducing the risk of incomplete activation [5] [9]. However, its susceptibility to plasma esterases may limit systemic exposure—a challenge addressed in newer analogs with sterically hindered esters [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4